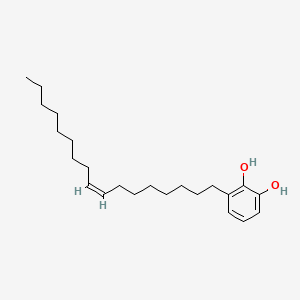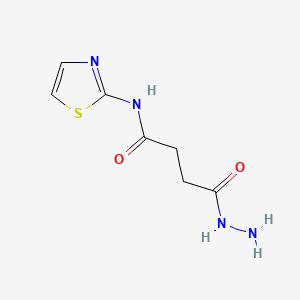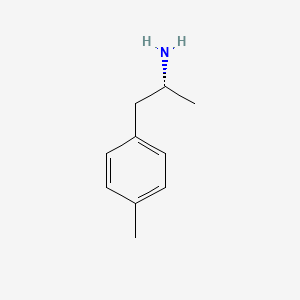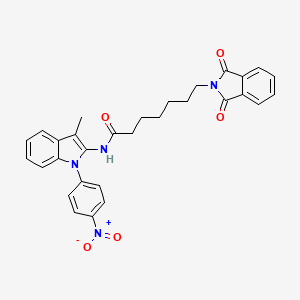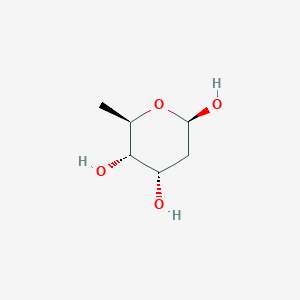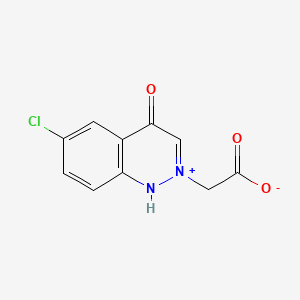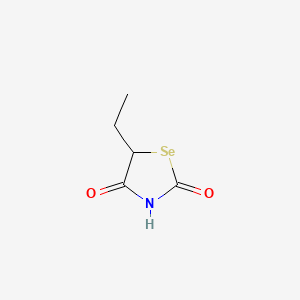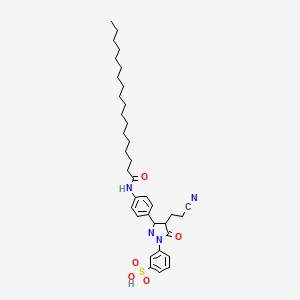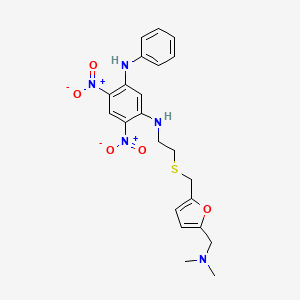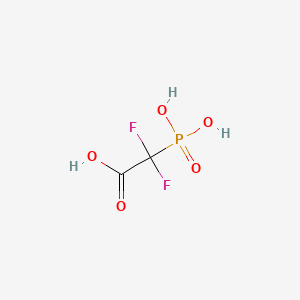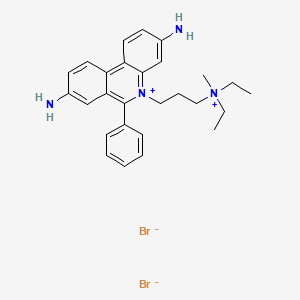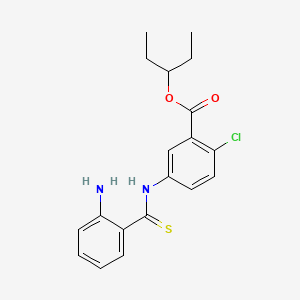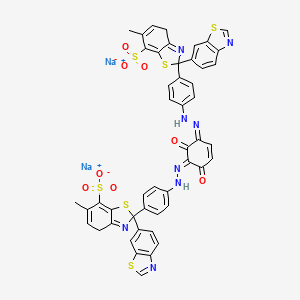
Disodium 2',2'''-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, plastics, and inks. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-1,3-phenylene. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,1-phenylene to form the azo compound. This reaction is carried out in an alkaline medium to ensure the stability of the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce sulfonate groups, enhancing the compound’s solubility in water.
Final Coupling: The sulfonated azo compound is then coupled with 6-methyl(2,6’-bibenzothiazole) to form the final product.
Industrial Production Methods
In industrial settings, the production of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups and aromatic rings play a crucial role in this process by stabilizing the electronic structure and allowing for efficient light absorption.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another dye with similar applications but different structural features.
Disodium 6,6’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(4-sulfonate): A structurally similar compound with different sulfonation patterns.
Uniqueness
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is unique due to its specific combination of azo groups and sulfonate groups, which provide it with distinct solubility and stability properties, making it highly effective as a dye in various industrial applications.
Propriétés
Numéro CAS |
5915-60-6 |
|---|---|
Formule moléculaire |
C48H32N8Na2O8S6 |
Poids moléculaire |
1087.2 g/mol |
Nom IUPAC |
disodium;2-(1,3-benzothiazol-6-yl)-2-[4-[(2Z)-2-[(5E)-5-[[4-[2-(1,3-benzothiazol-6-yl)-6-methyl-7-sulfonato-4H-1,3-benzothiazol-2-yl]phenyl]hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]phenyl]-6-methyl-4H-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C48H34N8O8S6.2Na/c1-25-3-15-36-43(45(25)69(59,60)61)67-47(51-36,29-9-17-33-39(21-29)65-23-49-33)27-5-11-31(12-6-27)53-55-35-19-20-38(57)41(42(35)58)56-54-32-13-7-28(8-14-32)48(30-10-18-34-40(22-30)66-24-50-34)52-37-16-4-26(2)46(44(37)68-48)70(62,63)64;;/h3-14,17-24,53-54H,15-16H2,1-2H3,(H,59,60,61)(H,62,63,64);;/q;2*+1/p-2/b55-35-,56-41+;; |
Clé InChI |
FKXXNKSYLKLWBD-BYPHFXFKSA-L |
SMILES isomérique |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)N/N=C\4/C=CC(=O)/C(=N\NC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)/C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+] |
SMILES canonique |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



